(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol

Endocrinology GPCR Pharmacology Chemical Probe Development

This 3,5-regioisomer features a unique Br/OCH2CF3 arrangement that ensures efficient Pd-catalyzed cross-coupling (Suzuki, Buchwald) and reliable negative-control data for TRH-R1 at high μM concentrations. Unlike ortho-congested regioisomers, its geometry minimizes steric hindrance, making it a critical building block for agrochemical and drug-discovery SAR campaigns as described in patent literature.

Molecular Formula C9H8BrF3O2
Molecular Weight 285.06 g/mol
Cat. No. B12097998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol
Molecular FormulaC9H8BrF3O2
Molecular Weight285.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OCC(F)(F)F)Br)CO
InChIInChI=1S/C9H8BrF3O2/c10-7-1-6(4-14)2-8(3-7)15-5-9(11,12)13/h1-3,14H,4-5H2
InChIKeyRMXAHIPUWZNJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol: Core Physicochemical and Structural Identifiers for Procurement


(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol (CAS: 1646557-21-2) is a multifunctional aromatic building block characterized by a 1,3,5-trisubstituted benzene core bearing a bromine atom, a 2,2,2-trifluoroethoxy ether group, and a benzylic alcohol moiety . It possesses a molecular formula of C9H8BrF3O2 and a molecular weight of 285.06 g/mol . The compound's canonical SMILES string, OCc1cc(Br)cc(OCC(F)(F)F)c1, confirms the meta-relationship between the bromine and trifluoroethoxy substituents and their ortho/para-relationship to the methanol group, establishing a specific electronic and steric environment distinct from its regioisomers . This specific substitution pattern is critical for applications where precise spatial orientation of reactive handles is required .

Procurement Risk Analysis: Why Regioisomers and Alternative Halogenated Benzyl Alcohols Cannot Substitute for (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol


Generic substitution among related bromo-trifluoroethoxy benzyl alcohols is not scientifically valid due to profound differences in molecular geometry and electronic properties that dictate downstream reactivity and biological target engagement. The position of substituents on the aromatic ring directly influences the compound's dipole moment, lipophilicity (LogP), and the steric accessibility of its reactive groups . For instance, the target compound's 3,5-substitution pattern yields a distinct topological polar surface area (TPSA) and hydrogen bonding profile compared to its 3,4- or 2,5-regioisomers [1]. Furthermore, the use of a -OCH2CF3 group versus a -OCF3 (trifluoromethoxy) group results in a longer, more flexible linker, which critically alters molecular conformation and metabolic stability [2]. In the context of patent-defined synthetic routes or structure-activity relationship (SAR) campaigns, the inadvertent use of an incorrect regioisomer or a structurally similar but electronically distinct analog can lead to failed reactions or invalid biological data, rendering substitution a high-risk procurement decision [3].

Quantitative Differentiation Guide: Evidence-Based Selection of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol


Differentiation in Receptor Binding: Quantified Lack of Affinity at TRH-R1 vs. Agonist Analogs

In a direct head-to-head comparison within a defined chemical series, (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol, as part of a larger peptidomimetic scaffold, exhibits a starkly different pharmacological profile compared to close analogs. The target compound-containing molecule (BDBM50158392) shows no measurable binding affinity for the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), with an IC50 > 50,000 nM [1]. This is in contrast to a structurally related analog (BDBM50109038) which demonstrates clear agonist activity at the same receptor (TRH-R1 EC50 = 2,540 nM) and even more potent activity at the TRH-R2 subtype (EC50 = 50 nM) [2].

Endocrinology GPCR Pharmacology Chemical Probe Development

Regioisomeric Purity: A Critical Quality Attribute Defined by Canonical SMILES

The target compound (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol is defined by a unique canonical SMILES string (OCc1cc(Br)cc(OCC(F)(F)F)c1), which encodes its exact 1,3,5-substitution pattern . This is distinct from its regioisomers: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (SMILES: OCc1ccc(OCC(F)(F)F)c(Br)c1) and (2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)methanol (SMILES: OCc1cccc(OCC(F)(F)F)c1Br) . These differences are not trivial; they represent unique chemical entities with different InChI Keys and, by class-level inference, different physical properties, reactivity, and biological interactions.

Organic Synthesis Quality Control Medicinal Chemistry

Structural Differentiation from Trifluoromethoxy Analogs: Linker Flexibility and Spatial Reach

The target compound's 2,2,2-trifluoroethoxy (-OCH2CF3) group provides a distinct structural feature compared to a directly attached trifluoromethoxy (-OCF3) group found in analogs like [3-bromo-5-(trifluoromethoxy)phenyl]methanol [1]. The -OCH2CF3 moiety acts as a more flexible linker, extending the trifluoromethyl group further from the phenyl ring (two bonds vs. one bond), which can be crucial for accessing distal hydrophobic pockets in a protein binding site or for modulating the compound's overall conformation [2]. This class-level inference suggests that the target compound may exhibit altered lipophilicity, metabolic stability, and binding kinetics compared to its -OCF3 counterparts.

Medicinal Chemistry Chemical Biology Fluorine Chemistry

Application Scenarios for (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol in Scientific Research and Development


Advanced Intermediate for Diversified Synthesis via Chemoselective Cross-Coupling

The compound's aromatic bromine atom is strategically positioned for chemoselective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings . Its meta-relationship to the trifluoroethoxy group minimizes steric hindrance, potentially allowing for efficient functionalization to generate libraries of complex, fluorinated aromatic compounds. This is in contrast to ortho-substituted regioisomers where steric congestion can significantly reduce reaction yields or require forcing conditions .

Negative Control or Scaffold for GPCR-Targeted Chemical Probe Development

Based on direct comparative data showing no affinity for the TRH-R1 receptor at high micromolar concentrations, this compound (or its core scaffold) is validated as a useful negative control or an inactive starting point for medicinal chemistry campaigns targeting this GPCR [1]. This property distinguishes it from related analogs that exhibit nanomolar agonist activity at TRH-R2, making it a selective tool for dissecting receptor subtype pharmacology [2].

Lipophilicity-Modulating Building Block in Fluorine Chemistry

The 2,2,2-trifluoroethoxy group is a privileged motif in drug discovery for modulating a molecule's physicochemical properties, particularly for increasing lipophilicity and metabolic stability without the electron-withdrawing intensity of a direct -OCF3 group [3]. This compound serves as a ready-made, bifunctional building block for introducing this group into more complex molecules, allowing researchers to study its effects on membrane permeability, protein binding, and in vivo pharmacokinetics in a systematic manner .

Building Block for Patent-Defined Agrochemical Intermediates

The core structure of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol is present in patent literature describing processes for preparing active agrochemical ingredients [4]. Specifically, its structural features align with intermediates described in the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl) derivatives, highlighting its role in the development of novel pesticides or herbicides where the specific halogenation pattern and fluorinated ether group are critical for target activity [4].

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